2-(Aminomethyl)-5-hydroxybenzonitrile
Description
2-(Aminomethyl)-5-hydroxybenzonitrile is a benzonitrile derivative featuring a hydroxyl (-OH) group at the 5-position and an aminomethyl (-CH₂NH₂) substituent at the 2-position. Its molecular formula is C₈H₈N₂O, with a molecular weight of 164.16 g/mol (calculated). The hydroxyl and aminomethyl groups enable hydrogen bonding, influencing solubility and reactivity.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-(aminomethyl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4,9H2 |
InChI Key |
SLJDRNKTNAFKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxy-2-nitrobenzonitrile with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(Aminomethyl)-5-hydroxybenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxy group can participate in various biochemical reactions. The nitrile group may also play a role in the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(Aminomethyl)-5-hydroxybenzonitrile with key analogs, highlighting substituent effects, properties, and applications:
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Br in 5-bromo-2-hydroxybenzonitrile) enhance nitrile electrophilicity, aiding nucleophilic additions . Aminomethyl (-CH₂NH₂) vs. amino (-NH₂): The aminomethyl group offers greater flexibility in functionalization (e.g., alkylation) compared to the direct amino group in 2-amino-5-hydroxybenzonitrile.
Hydrogen Bonding and Solubility: Hydroxyl and aminomethyl groups in the target compound enable intramolecular and intermolecular hydrogen bonds, improving solubility in polar solvents (e.g., ethanol, water) . In 5-bromo-2-hydroxybenzonitrile, O–H⋯N hydrogen bonds create stable crystalline networks, critical for solid-state applications .
Safety Profiles: Aminomethyl-containing compounds (e.g., 5-(aminomethyl)-2-methylbenzonitrile) exhibit hazards such as skin irritation (H314) and acute toxicity (H302) . Similar risks are anticipated for this compound.
Applications in Drug Synthesis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
